molecular formula C21H21N3O2S2 B12853151 3-(Oxolan-2-ylmethyl)-2-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1,3-thiazolidin-4-one

3-(Oxolan-2-ylmethyl)-2-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1,3-thiazolidin-4-one

Cat. No.: B12853151
M. Wt: 411.5 g/mol
InChI Key: QLBSZGTWBMKUBV-UHFFFAOYSA-N
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Description

2-(1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-3-((tetrahydrofuran-2-yl)methyl)thiazolidin-4-one is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazolidinone ring, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-3-((tetrahydrofuran-2-yl)methyl)thiazolidin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the condensation of phenylhydrazine and thiophene-2-carbaldehyde to form 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole.

    Thiazolidinone Ring Formation: The pyrazole derivative is then reacted with chloroacetic acid and a base to form the thiazolidinone ring.

    Introduction of the Tetrahydrofuran Moiety: Finally, the thiazolidinone intermediate is reacted with tetrahydrofuran-2-carbaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-3-((tetrahydrofuran-2-yl)methyl)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.

Scientific Research Applications

2-(1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-3-((tetrahydrofuran-2-yl)methyl)thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-3-((tetrahydrofuran-2-yl)methyl)thiazolidin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one: Lacks the tetrahydrofuran moiety.

    2-(1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-3-methylthiazolidin-4-one: Contains a methyl group instead of the tetrahydrofuran moiety.

Uniqueness

The presence of the tetrahydrofuran moiety in 2-(1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-3-((tetrahydrofuran-2-yl)methyl)thiazolidin-4-one imparts unique properties, such as increased solubility and potential for specific interactions with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C21H21N3O2S2

Molecular Weight

411.5 g/mol

IUPAC Name

3-(oxolan-2-ylmethyl)-2-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H21N3O2S2/c25-19-14-28-21(23(19)12-16-8-4-10-26-16)17-13-24(15-6-2-1-3-7-15)22-20(17)18-9-5-11-27-18/h1-3,5-7,9,11,13,16,21H,4,8,10,12,14H2

InChI Key

QLBSZGTWBMKUBV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(SCC2=O)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5

Origin of Product

United States

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